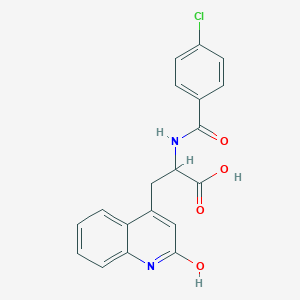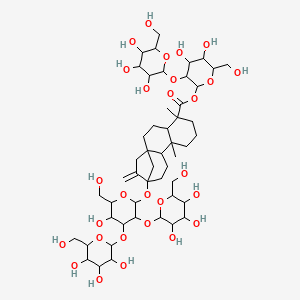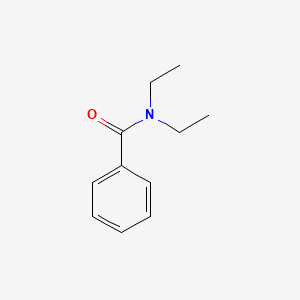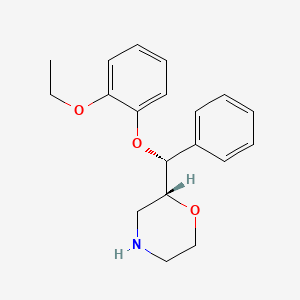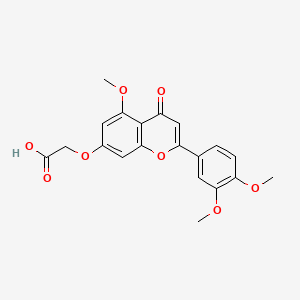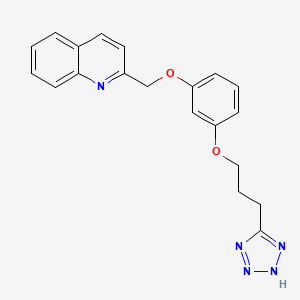
2-((3-(3-(1H-Tetrazol-5-yl)propoxy)phenoxy)methyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- RG-7152 is a compound with the chemical structure C20H19N5O2. Its CAS number is 107813-63-8 .
- As a tetrazolyl-substituted leukotriene D4 receptor antagonist, RG-7152 has garnered interest due to its effects on peroxisomal enzymes and β-oxidation in hepatocytes.
Métodos De Preparación
- Synthetic routes for RG-7152 have been investigated, although specific details are not widely available in the literature.
- Industrial production methods are not extensively documented, but research efforts continue to explore efficient synthesis strategies.
Análisis De Reacciones Químicas
- RG-7152 undergoes reactions typical of its functional groups, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are context-dependent and may vary based on the specific synthetic pathway.
- Major products formed from these reactions are not explicitly reported, but they likely involve modifications of the tetrazole and quinoline moieties.
Aplicaciones Científicas De Investigación
- RG-7152’s applications span various scientific domains:
Chemistry: Researchers study its reactivity, stability, and potential as a peroxisome proliferator.
Biology: Investigations explore its impact on cellular processes and enzyme regulation.
Medicine: RG-7152’s pharmacological properties may have therapeutic implications.
Industry: Its use in drug development or as a research tool is an ongoing area of interest.
Mecanismo De Acción
- RG-7152’s mechanism involves antagonizing leukotriene D4 receptors.
- It likely modulates signaling pathways related to leukotrienes, inflammation, and lipid metabolism.
Comparación Con Compuestos Similares
- RG-7152’s uniqueness lies in its tetrazolyl substitution and specific receptor selectivity.
- Similar compounds include other leukotriene receptor antagonists (e.g., montelukast, zafirlukast), but RG-7152’s distinct features set it apart.
Propiedades
Número CAS |
107813-63-8 |
|---|---|
Fórmula molecular |
C20H19N5O2 |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
2-[[3-[3-(2H-tetrazol-5-yl)propoxy]phenoxy]methyl]quinoline |
InChI |
InChI=1S/C20H19N5O2/c1-2-8-19-15(5-1)10-11-16(21-19)14-27-18-7-3-6-17(13-18)26-12-4-9-20-22-24-25-23-20/h1-3,5-8,10-11,13H,4,9,12,14H2,(H,22,23,24,25) |
Clave InChI |
XDPLTERFGJAMRU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)OCCCC4=NNN=N4 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)OCCCC4=NNN=N4 |
Apariencia |
Solid powder |
Otros números CAS |
107813-63-8 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
5-(3-(3-(2-quinolinylmethoxy)phenoxy)propyl)-1-H-tetrazole RG 7152 RG-7152 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



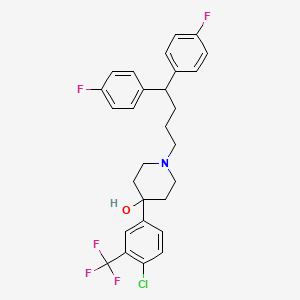
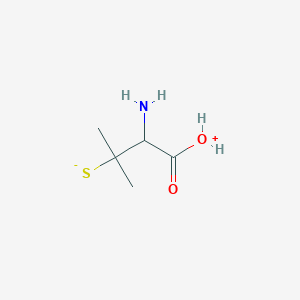
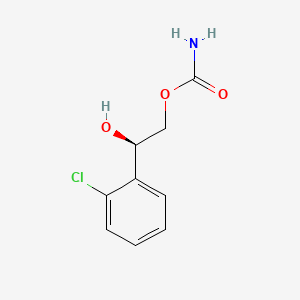

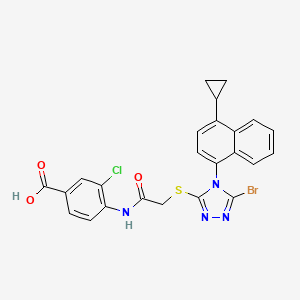
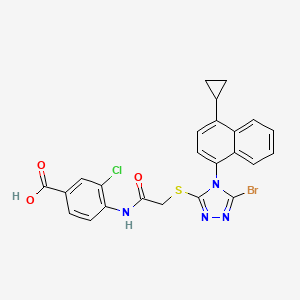
![N-[5-Chloro-6-Methyl-2-(Pyridin-2-Yl)pyrimidin-4-Yl]-N'-[6-(Trifluoromethyl)pyridin-2-Yl]ethane-1,2-Diamine](/img/structure/B1679239.png)

